Benzyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
CAS No.: 421580-28-1
Cat. No.: VC21487637
Molecular Formula: C25H23NO6S
Molecular Weight: 465.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 421580-28-1 |
|---|---|
| Molecular Formula | C25H23NO6S |
| Molecular Weight | 465.5g/mol |
| IUPAC Name | benzyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C25H23NO6S/c1-3-30-20-10-12-21(13-11-20)33(28,29)26-19-9-14-23-22(15-19)24(17(2)32-23)25(27)31-16-18-7-5-4-6-8-18/h4-15,26H,3,16H2,1-2H3 |
| Standard InChI Key | LUXJSQIHWNRCRX-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCC4=CC=CC=C4)C |
| Canonical SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCC4=CC=CC=C4)C |
Introduction
Biological Activities
Benzofurans and their derivatives have been studied for their antimicrobial and anticancer activities. For instance, some benzofuran derivatives have shown significant cytotoxicity against leukemia and carcinoma cell lines . Additionally, benzofurans with halogen substitutions have demonstrated selective toxicity towards human leukemia cells .
Synthesis and Chemical Modifications
The synthesis of benzofurans typically involves multi-step reactions starting from simpler benzofuran precursors. Modifications such as halogenation or the introduction of sulfonylamino groups can enhance biological activity .
Future Research Directions
Given the potential biological activities of benzofurans, future research on Benzyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate could focus on:
-
Synthesis Optimization: Developing efficient synthetic routes to produce this compound in high yield.
-
Biological Evaluation: Assessing its antimicrobial and anticancer activities using in vitro and in vivo models.
-
Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the ethoxy group or other parts of the molecule affect biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume